molecular formula C8H10ClNO2S B2910763 1-(2-chlorophenyl)-N-methylmethanesulfonamide CAS No. 838875-37-9

1-(2-chlorophenyl)-N-methylmethanesulfonamide

Cat. No. B2910763
CAS RN: 838875-37-9
M. Wt: 219.68
InChI Key: MTDTXGKGAKGHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

At room temperature, 1-(2-chlorophenyl)-N-methylmethanesulfonamide adopts a monoclinic structure with the space group P2₁/c . The crystallographic data include cell lengths: a = 15.5924 Å , b = 14.5537 Å , c = 5.90980 Å , and β = 90.046° . The compound contains four molecules per unit cell .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to specific sites, thereby modulating the activity of these targets .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These processes can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-chlorophenyl)-N-methylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

properties

IUPAC Name

1-(2-chlorophenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDTXGKGAKGHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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